
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377611-96-4. Its IUPAC name is trimethyl (2-(((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methoxy)ethyl)silane .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters like this one are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a key step in synthesizing various organic compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H27BO3Si. It has a molecular weight of 258.24 .Chemical Reactions Analysis
Boronic esters, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Scientific Research Applications
Novel Silylboronate Ester Reagents
Tris(trimethylsilyl)silylboronate pinacol and hexylene glycol esters are new, bulky silylboronate esters that demonstrate high stability to air and silica gel. These esters have been successfully applied in transition-metal-free boryl substitution of aryl halides, resulting in high yields of the desired borylated products. Additionally, they have been used in sequential borylation/cross-coupling processes and the base-mediated silaboration of styrene, showcasing their versatility in organic synthesis (Yamamoto et al., 2017).
Catalytic Enantioselective Allylic Substitutions
Using allenylboronic acid pinacol ester, catalytic enantioselective allylic substitutions have been performed to add an allenyl group and form tertiary or quaternary C-C bonds. These reactions are promoted by sulfonate-bearing chiral bidentate N-heterocyclic carbene (NHC) complexes of copper, demonstrating the utility of pinacol esters in asymmetric synthesis and further transformations (Jung & Hoveyda, 2012).
Synthesis of Pinacol Benzylboronates
A transition-metal-free method has been developed for synthesizing benzylic boronate esters from arylboronic acids and trimethylsilyldiazomethane (TMSCHN2), offering a straightforward homologation approach. This method is noted for its wide substrate scope and good functional-group tolerance, enabling the preparation of pinacol benzylboronates easily and efficiently (Wu et al., 2016).
Phosphorescence from Arylboronic Esters
Arylboronic esters have been discovered to exhibit phosphorescence in the solid state at room temperature, challenging the traditional notion that phosphorescent organic molecules require heavy atoms and/or carbonyl groups. This finding opens new avenues for the design and development of phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).
H2O2-Cleavable Poly(ester-amide)s
The synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization showcases the integration of phenylboronic acid ester into polymer backbones. These polymers are designed for H2O2-triggered degradation, indicating potential applications as responsive delivery vehicles (Cui et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which typically involve the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In transmetalation, the organoboron group of the compound is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester are related to the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . This process can lead to the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions of the Suzuki–Miyaura coupling reaction .
properties
IUPAC Name |
trimethyl-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3Si/c1-11(2)12(3,4)16-13(15-11)10-14-8-9-17(5,6)7/h8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQQRNPZLDLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
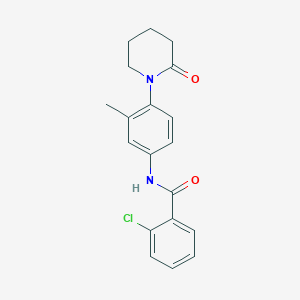
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)
![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)

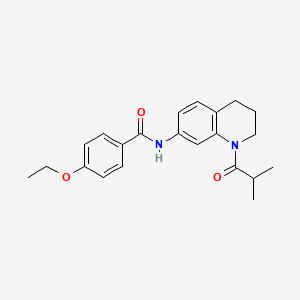
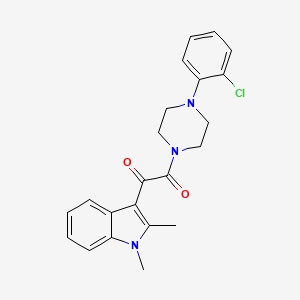
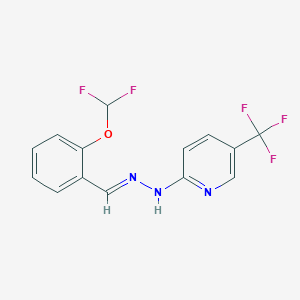

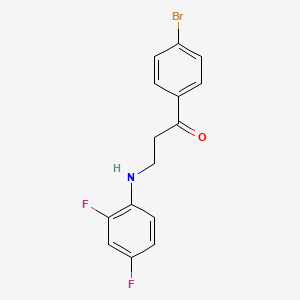
![3-(4-methoxyphenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2720626.png)
![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)